4-Carbamoyl-3-iodobenzoic acid

Description

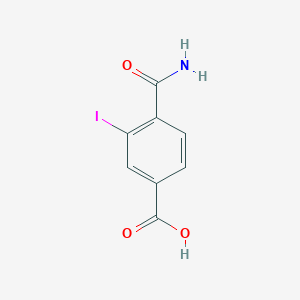

4-Carbamoyl-3-iodobenzoic acid is a benzoic acid derivative featuring a carbamoyl group (-CONH₂) at the 4-position and an iodine atom at the 3-position of the aromatic ring.

Properties

CAS No. |

857088-45-0 |

|---|---|

Molecular Formula |

C8H6INO3 |

Molecular Weight |

291.04 g/mol |

IUPAC Name |

4-carbamoyl-3-iodobenzoic acid |

InChI |

InChI=1S/C8H6INO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

DQLKCCDZCPIDOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step transformations starting from substituted benzoic acid derivatives. The key steps include:

- Introduction of the iodine substituent at the 3-position of the benzoic acid ring.

- Conversion of the appropriate position on the aromatic ring to the carbamoyl group.

- Protection/deprotection steps if necessary to avoid side reactions.

- Purification of intermediates and final product.

Halogenation/Iodination of Benzoic Acid Derivatives

The iodination of benzoic acid derivatives to introduce the iodine atom at the 3-position is commonly achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride (ICl) or molecular iodine in the presence of oxidants or catalysts.

- For example, iodocyclization of 2-(1-alkynyl)arenecarboxylate esters with iodine monochloride has been reported to efficiently produce 4-iodoisocoumarins, which are structurally related intermediates.

- Halogenation can also be performed using hypervalent iodine(III) reagents such as phenyliodine(III) bis(trifluoroacetate), which facilitate regioselective iodination under mild conditions.

Introduction of the Carbamoyl Group

The carbamoyl group (–CONH2) can be introduced via amidation reactions of carboxylic acid derivatives or by transformation of halogenated precursors:

- Amidation of 3-iodobenzoic acid derivatives with ammonia or ammonium salts in the presence of activating agents (e.g., carbonyldiimidazole, dicyclohexylcarbodiimide) can yield the carbamoyl functionality.

- Alternatively, nitrile intermediates can be hydrolyzed to the corresponding amides under acidic or basic conditions.

Representative Synthetic Route

A representative synthetic pathway for this compound is outlined below:

This route involves initial iodination, reduction of a nitro group to an amine, followed by conversion of the amine to the carbamoyl group.

Detailed Analysis of Preparation Methods

Iodination Techniques

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Iodine monochloride (ICl) | ICl in organic solvent, room temp to reflux | High regioselectivity, good yield | Requires careful handling of ICl |

| Iodine with oxidants | I2 with oxidants like HIO3 or peracids | Mild conditions | Possible over-iodination |

| Hypervalent iodine reagents | Phenyliodine(III) bis(trifluoroacetate) | Mild, selective | Cost of reagents |

Amidation Approaches

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct amidation | Ammonia or ammonium salts with activating agents (CDI, DCC) | Straightforward, good yields | Requires purification to remove coupling reagents |

| Carbamoylation of amines | Phosgene or triphosgene derivatives | Efficient conversion to carbamoyl | Toxic reagents, safety concerns |

| Hydrolysis of nitriles | Acidic or basic hydrolysis | Alternative route | Longer reaction times, harsh conditions |

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions: 4-Carbamoyl-3-iodobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the iodine atom.

Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodobenzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

4-Carbamoyl-3-iodobenzoic acid has shown promise in the development of anticancer agents. Research indicates that derivatives of this compound can selectively inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell growth and apoptosis. For instance, studies have demonstrated its efficacy against various cancer cell lines, including colorectal and liver cancer cells, where it induced apoptosis through caspase activation mechanisms .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Investigations into its derivatives have revealed potential effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with essential enzymatic processes. This makes it a candidate for further development into therapeutic agents for infectious diseases.

Biological Research

Biological Activity Studies

this compound's structural features contribute to its biological activity, making it a subject of interest in pharmacological studies. Its ability to interact with various biological targets allows researchers to explore its effects on cellular processes such as DNA repair and inflammation .

Mechanistic Insights

Research has focused on understanding the mechanistic pathways through which this compound exerts its effects. For example, studies involving poly (ADP-ribose) polymerase (PARP) inhibition suggest that the compound may play a role in modulating DNA damage responses, which is critical in cancer therapy .

Materials Science

Synthesis of Functional Materials

In materials science, this compound serves as a building block for synthesizing functional materials. Its reactivity allows it to participate in various organic reactions, leading to the formation of polymers and other complex structures that can be utilized in coatings, adhesives, and other industrial applications.

Photonic Applications

The compound's unique optical properties make it suitable for applications in photonics. Research has explored its use in creating photoresponsive materials that can change properties upon exposure to light, which has implications for developing advanced optical devices and sensors .

Case Studies

Mechanism of Action

The mechanism by which 4-carbamoyl-3-iodobenzoic acid exerts its effects depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

- Iodine Position : The 3-iodo derivative (target compound) differs from 2-iodo analogs (e.g., 2s, 2u) in steric and electronic effects, impacting reactivity in catalytic reactions .

- Carbamoyl vs. Azido : The carbamoyl group (-CONH₂) enhances hydrogen-bonding interactions compared to the azido group (-N₃), affecting solubility and biological targeting .

Physicochemical Properties

Notes:

- The carbamoyl group reduces LogP compared to 4-iodobenzoic acid, enhancing aqueous solubility.

- Azido derivatives exhibit lower solubility due to the non-polar azide group .

Limitations and Knowledge Gaps

- Data Availability : Detailed physicochemical data (e.g., melting points, pKa) for this compound are absent in the provided evidence.

Biological Activity

4-Carbamoyl-3-iodobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring substituted with a carbamoyl group and an iodine atom, which may influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been shown to induce apoptosis in cancer cell lines through caspase activation pathways. For instance, in vitro assays demonstrated that treatment with this compound led to a dose-dependent increase in caspase-3 and caspase-7 activities, suggesting its role as an apoptotic inducer in cancer cells .

Table 1: Antitumor Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Caspase activation |

| Caco-2 | 10.0 | Apoptotic induction |

| MCF-7 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against a range of bacterial strains, including Mycobacterium tuberculosis. The mechanism appears to involve the disruption of bacterial cell wall synthesis, likely due to the presence of the carboxylic acid moiety, which is crucial for its inhibitory effects .

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Mycobacterium tuberculosis | 50 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 25 | Disruption of membrane integrity |

| Escherichia coli | 30 | Inhibition of protein synthesis |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Studies suggest that variations in substituents on the benzene ring can enhance or diminish its activity. For example, replacing the iodine atom with a bromine or chlorine atom has been shown to reduce antitumor efficacy, indicating the importance of the iodine substituent in maintaining biological activity .

Case Studies

- In Vivo Efficacy : In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis rates in treated tissues, correlating with elevated levels of pro-apoptotic markers .

- Combination Therapy : A case study explored the effects of combining this compound with standard chemotherapy agents. The combination showed synergistic effects, enhancing overall efficacy and reducing side effects associated with higher doses of chemotherapy .

Q & A

Q. How should researchers address contradictions between computational and experimental solubility data for this compound?

- Methodological Answer : Reassess computational models (e.g., COSMO-RS) using experimentally derived Hansen solubility parameters. Test solubility in DMSO, DMF, and THF via gravimetric analysis. Cross-validate with -NMR saturation experiments to detect aggregation .

Q. What advanced analytical strategies differentiate this compound from its regioisomers?

- Methodological Answer :

- 2D NMR : Use NOESY to confirm spatial proximity of iodine to the carbamoyl group.

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from Cambridge Structural Database entries for iodinated benzoic acids .

Q. How can in silico modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density at the iodine site. Compare with Suzuki-Miyaura coupling yields using Pd(PPh) and aryl boronic acids. Validate computational predictions with kinetic studies (e.g., via -NMR) .

Q. What methodologies quantify trace degradation products in aged samples of this compound?

Q. How can researchers reconcile conflicting bioactivity data across cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.